molecular formula C26H24N2O4 B2423786 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide CAS No. 328022-81-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B2423786
CAS No.: 328022-81-7
M. Wt: 428.488
InChI Key: RIWSYDQFQMHRBW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound with a molecular formula of C12H17NO3 This compound is known for its unique chemical structure, which includes both dimethoxyphenyl and indolizinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then subjected to further reactions to introduce the indolizinyl group, often involving cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenylacetonitrile
  • N-Acetyl-3,4-dimethoxyphenethylamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is unique due to the presence of both dimethoxyphenyl and indolizinyl groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to its similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-31-22-12-11-18(16-23(22)32-2)13-14-27-26(30)25(29)24-21(19-8-4-3-5-9-19)17-20-10-6-7-15-28(20)24/h3-12,15-17H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWSYDQFQMHRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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